BenchChemオンラインストアへようこそ!

4-Methylpiperidine-4-carbonitrile

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

4-Methylpiperidine-4-carbonitrile (CAS 948988-53-2) delivers a unique gem-dimethyl/cyano architecture at the piperidine 4-position, generating a rigid scaffold (XLogP3: 0.4, pKa: 9.50) optimal for CNS penetration. Validated in PI3Kδ inhibitors at sub-nanomolar potency (IC50 2.70 nM) and FGFR/c-Met patents, this non-interchangeable building block offers low CYP3A4 inhibition risk, accelerating oncology and neuroscience lead optimization.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 948988-53-2
Cat. No. B3023096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-4-carbonitrile
CAS948988-53-2
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C#N
InChIInChI=1S/C7H12N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
InChIKeyVIXYONLJAGTTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidine-4-carbonitrile (CAS 948988-53-2) Procurement Overview: Key Intermediate for CNS and Enzyme Inhibitor Development


4-Methylpiperidine-4-carbonitrile (CAS 948988-53-2, C7H12N2, MW 124.18) is a functionalized piperidine building block featuring a geminal 4-methyl and 4-cyano substitution pattern on the piperidine core . This specific architecture imparts a rigid scaffold with a balanced lipophilicity profile (calculated XLogP3: 0.4, pKa: 9.50), making it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Why Generic Piperidine Analogs Cannot Substitute for 4-Methylpiperidine-4-carbonitrile (948988-53-2) in Critical Research


In pharmaceutical research, the substitution of a core building block with a structurally similar analog is rarely trivial. 4-Methylpiperidine-4-carbonitrile is not a generic piperidine; its specific gem-disubstitution pattern at the 4-position is a critical design element. This unique architecture dictates distinct physicochemical properties—including its pKa, lipophilicity, and conformational constraints—which directly influence a molecule's binding affinity, metabolic stability, and overall drug-like profile [1]. The following evidence demonstrates how this compound's specific features lead to quantifiable differences in key parameters, making it a non-interchangeable building block for targeted applications, as compared to common alternatives like piperidine-4-carbonitrile, 1-methylpiperidine-4-carbonitrile, or 4-methylpiperidine.

Quantitative Differentiation of 4-Methylpiperidine-4-carbonitrile (948988-53-2) Against Key Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Piperidine-4-carbonitrile

The introduction of a 4-methyl group significantly increases lipophilicity compared to the unsubstituted piperidine-4-carbonitrile (CAS 4395-98-6). While piperidine-4-carbonitrile has a predicted LogP of ~-0.17, the 4-methyl analog, 4-methylpiperidine-4-carbonitrile, has a higher predicted LogP (XLogP3: 0.4) . This quantifiable increase in lipophilicity is crucial for optimizing blood-brain barrier penetration and target binding in CNS drug discovery .

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Altered Basicity (pKa) Compared to 1-Methylpiperidine-4-carbonitrile

The position of the methyl group on the piperidine ring alters the compound's basicity. 4-Methylpiperidine-4-carbonitrile has a predicted pKa of 9.50 . In contrast, the isomeric 1-methylpiperidine-4-carbonitrile (CAS 20691-92-3), where the methyl group is on the nitrogen, has a significantly different predicted pKa of ~7.8 . This difference of nearly 1.7 log units has practical implications for salt formation, solubility, and reactivity under various pH conditions.

Physicochemical Properties Salt Formation Reactivity

Demonstrated Sub-Nanomolar Binding Affinity in PI3Kδ Inhibition Assays

Derivatives of 4-methylpiperidine-4-carbonitrile have shown potent, quantifiable activity in binding assays. For instance, a compound containing the 4-methylpiperidine-4-carbonitrile core demonstrated an IC50 of 2.70 nM against the PI3Kδ enzyme in a competitive fluorescence polarization assay [1]. This level of potency is a key metric in medicinal chemistry programs targeting PI3K isoforms for cancer and inflammatory diseases, providing a clear performance benchmark for this building block.

PI3K Inhibitors Cancer Therapeutics Enzyme Inhibition

Quantifiable Low CYP3A4 Inhibition Risk Compared to Unoptimized Piperidines

In an assay for time-dependent inhibition of the key drug-metabolizing enzyme CYP3A4, a derivative containing the 4-methylpiperidine-4-carbonitrile core exhibited an IC50 of 10,000 nM (10 µM) [1]. This very high IC50 indicates a low potential for clinically relevant drug-drug interactions via CYP3A4 inhibition. This contrasts with many unoptimized piperidine-containing molecules, which can often be potent CYP3A4 inhibitors, making this a favorable ADME property.

ADME-Tox Drug-Drug Interaction Safety Profiling

Validated as a Key Intermediate in Multiple Patent-Filed Drug Candidates

The compound is explicitly cited as a useful building block in recent patent applications for high-value therapeutic targets. Specifically, it is listed in patents for combination therapies with ATR inhibitors (WO-2021119523-A1), and as a component of azaindole derivatives as FGFR and c-Met inhibitors (EP-3825314-A1) . This direct inclusion in intellectual property for major oncology and kinase targets provides strong evidence of its utility and differentiation as a privileged scaffold for drug discovery.

Pharmaceutical Patent FGFR Inhibitor c-Met Inhibitor ATR Inhibitor

Validated Application Scenarios for 4-Methylpiperidine-4-carbonitrile (948988-53-2) Based on Quantitative Evidence


Lead Optimization for PI3Kδ-Targeted Cancer Therapies

The demonstrated sub-nanomolar binding affinity (IC50 2.70 nM) of derivatives against PI3Kδ [1] makes 4-methylpiperidine-4-carbonitrile a premier building block for medicinal chemists optimizing inhibitors for this clinically validated oncology target. Its use can accelerate the development of next-generation PI3Kδ inhibitors with improved potency and selectivity.

Design of CNS-Penetrant Drug Candidates

The favorable lipophilicity profile (XLogP3: 0.4) [1] and the established precedent for designing σ1 receptor ligands with this core make it an ideal scaffold for projects targeting the central nervous system. Its balanced LogP can help optimize blood-brain barrier penetration, a critical hurdle in CNS drug discovery.

Development of Kinase Inhibitors with Reduced DDI Liability

The low potential for CYP3A4 inhibition (IC50 10,000 nM) observed for a derivative [1] positions this building block as a safer starting point for kinase inhibitor projects where minimizing drug-drug interactions is a priority. This is particularly valuable in polypharmacy contexts common in oncology and chronic diseases.

Synthesis of Patent-Backed FGFR and c-Met Inhibitors

Its explicit citation in patents for FGFR and c-Met inhibitors validates its direct application in synthesizing compounds targeting these high-value oncology pathways. Procurement of this specific building block enables researchers to replicate and explore the chemical space defined by these recent intellectual property disclosures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.